tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H20BrN3O3 It is a derivative of piperidine and pyrimidine, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate typically involves the reaction of 5-bromopyrimidine with tert-butyl 4-hydroxypiperidine-1-carboxylate. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the pyrimidine ring.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction but may include oxidized or reduced forms of the original compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, potentially inhibiting or modulating their activity. The piperidine ring provides structural stability and influences the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-((5-bromopyrimidin-2-yl)piperidine-1-carboxylate: A similar compound with a piperidine ring but without the oxy linkage.
tert-Butyl 4-((5-bromopyrimidin-2-yl)piperazine-1-carboxylate: A compound with a piperazine ring instead of a piperidine ring.
Uniqueness
tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate is unique due to the presence of the oxy linkage between the pyrimidine and piperidine rings. This structural feature influences its chemical reactivity and potential biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(19)18-6-4-11(5-7-18)20-12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATUROZPOJVDKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630736 | |
Record name | tert-Butyl 4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832735-41-8 | |
Record name | tert-Butyl 4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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